![molecular formula C17H23Cl2NO2 B3065295 Lupinine p-chlorobenzoicacid ester hydrochloride CAS No. 362495-17-8](/img/structure/B3065295.png)
Lupinine p-chlorobenzoicacid ester hydrochloride
Overview
Description
Lupinine p-chlorobenzoicacid ester hydrochloride is a chemical compound with the molecular formula C17H22ClNO2 . It is a derivative of the alkaloid lupinine .
Synthesis Analysis
Lupinine can be acylated by acid chlorides in anhydrous C6H6 in the presence of Et3N. This reaction produces O-acyl lupinines . The synthesized compounds are very soluble in most organic solvents .Molecular Structure Analysis
The molecular structure of lupinine derivatives can be confirmed using PMR spectra and two-dimensional HMQC (1H–13C) NMR spectroscopy . Lupinine has a trans-quinolizidine ring and an axial hydroxymethyl group .Chemical Reactions Analysis
Reactions of fatty-acid and benzoic-acid chlorides with lupinine produce esters with steric structures . These reactions are important for studying the structure–bioactivity relationship of lupinine .Physical And Chemical Properties Analysis
Lupinine p-chlorobenzoicacid ester hydrochloride has a boiling point of 406.1±15.0 °C and a density of 1.20±0.1 g/cm3 . Its molecular weight is 307.82 .Mechanism of Action
Future Directions
Research is ongoing to find potentially therapeutic acetylcholinesterase inhibitory agents, both from natural and synthetic sources . Lupinine derivatives, including Lupinine p-chlorobenzoicacid ester hydrochloride, could be part of this research due to their inhibitory effect on acetylcholine receptors .
properties
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl 4-chlorobenzoate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO2.ClH/c18-15-8-6-13(7-9-15)17(20)21-12-14-4-3-11-19-10-2-1-5-16(14)19;/h6-9,14,16H,1-5,10-12H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPBNXKHOPPGHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)COC(=O)C3=CC=C(C=C3)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70331393 | |
Record name | Lupinine p-chlorobenzoicacid ester hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70331393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lupinine p-chlorobenzoicacid ester hydrochloride | |
CAS RN |
362495-17-8 | |
Record name | Lupinine p-chlorobenzoicacid ester hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70331393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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